molecular formula C8H5BrF4O B12621099 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene CAS No. 947534-37-4

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene

Cat. No.: B12621099
CAS No.: 947534-37-4
M. Wt: 273.02 g/mol
InChI Key: GOMLZMRDYIKXMR-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzene ring substituted with bromine, difluoroethoxy, and difluoromethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of fluorine atoms to specific positions on the benzene ring.

    Ethoxylation: The attachment of the difluoroethoxy group to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.

    Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.

    Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different functionalized benzene compounds.

Scientific Research Applications

5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or material properties, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloro-2-(2,2-difluoroethoxy)-3-methylbenzene
  • 5-Bromo-1-(2,2-difluoroethoxy)-3-fluoro-2-methoxybenzene

Uniqueness

Compared to similar compounds, 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties

Properties

CAS No.

947534-37-4

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

5-bromo-1-(2,2-difluoroethoxy)-2,3-difluorobenzene

InChI

InChI=1S/C8H5BrF4O/c9-4-1-5(10)8(13)6(2-4)14-3-7(11)12/h1-2,7H,3H2

InChI Key

GOMLZMRDYIKXMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCC(F)F)F)F)Br

Origin of Product

United States

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